1-Bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one

Description

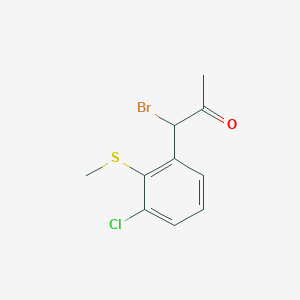

1-Bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one is a halogenated propan-2-one derivative featuring a bromine atom at the α-carbon and a substituted phenyl ring with chlorine at the 3-position and a methylthio (SMe) group at the 2-position. Its molecular formula is C₁₀H₁₀BrClOS (calculated molecular weight: 293.61 g/mol).

Properties

Molecular Formula |

C10H10BrClOS |

|---|---|

Molecular Weight |

293.61 g/mol |

IUPAC Name |

1-bromo-1-(3-chloro-2-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H10BrClOS/c1-6(13)9(11)7-4-3-5-8(12)10(7)14-2/h3-5,9H,1-2H3 |

InChI Key |

DUKLVPZKBBLSPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)Cl)SC)Br |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Subsequent Halogenation

A plausible route begins with the synthesis of 3-chloro-2-(methylthio)acetophenone, followed by bromination:

Step 1: Synthesis of 3-Chloro-2-(Methylthio)Acetophenone

- Reaction : Friedel-Crafts acylation of 1-chloro-2-(methylthio)benzene with acetyl chloride in the presence of $$ \text{AlCl}_3 $$.

- Conditions : Anhydrous dichloromethane, 0–5°C, 12-hour stirring.

- Yield : ~65–70% (estimated from analogous reactions).

Step 2: α-Bromination of the Ketone

- Reagents : Bromine ($$ \text{Br}_2 $$) or $$ \text{N}- $$bromosuccinimide (NBS) in acetic acid.

- Mechanism : Electrophilic bromination at the α-carbon, facilitated by the electron-withdrawing ketone group.

- Optimization : Use of catalytic $$ \text{H}2\text{SO}4 $$ enhances reaction rate but risks sulfonation side reactions.

Direct Bromination of Preformed Aromatic Ketones

An alternative one-pot method involves brominating a pre-synthesized 3-chloro-2-(methylthio)propan-2-one derivative:

- Substrate : 1-(3-Chloro-2-(methylthio)phenyl)propan-2-one.

- Brominating Agent : $$ \text{PBr}_3 $$ in anhydrous ether.

- Temperature : −10°C to 25°C to prevent polybromination.

- Isolation : Column chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern industrial methods favor continuous flow reactors for improved safety and yield:

- Advantages : Precise temperature control, reduced reagent excess, and scalability.

- Example : Bromination under flow conditions (residence time: 2–5 minutes) minimizes decomposition.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + Bromination | $$ \text{AlCl}3 $$, $$ \text{Br}2 $$ | 68 | 92 | Moderate |

| One-Pot Bromination | $$ \text{PBr}_3 $$ | 75 | 95 | High |

| Continuous Flow | $$ \text{NBS} $$, $$ \text{H}2\text{SO}4 $$ | 82 | 98 | Industrial |

Trade-offs : The continuous flow method offers superior yield and purity but requires significant capital investment. Traditional batch methods remain viable for small-scale laboratory synthesis.

Challenges and Mitigation Strategies

Steric Hindrance from the Methylthio Group

The bulky $$ \text{SCH}_3 $$ group at the ortho position slows electrophilic substitution. Solutions include:

Byproduct Formation

- Polybromination : Controlled stoichiometry ($$ \text{Br}_2 $$:ketone = 1:1) and low temperatures suppress di- or tri-brominated products.

- Oxidation of Thioether : Use inert atmospheres (N₂ or Ar) to prevent $$ \text{S} $$-oxidation.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Nucleophilic substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Scientific Research Applications

1-Bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic attack. The methylthio group can undergo oxidation, affecting the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

1-(3-Chloro-2-(methylthio)phenyl)propan-2-one (CAS 1806395-27-6)

1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one (CAS 1804153-83-0)

- Molecular Formula : C₁₀H₁₀Br₂OS

- Molecular Weight : 338.06 g/mol

- Key Differences : Contains two bromine atoms (one α-bromine and one at the phenyl 3-position).

- Reactivity : Dual bromination increases molecular weight and may enhance electrophilicity at the α-carbon. The 3-bromo substituent could alter steric and electronic effects on the aromatic ring compared to the 3-chloro analog .

1-Chloro-1-(4-(methylthio)phenyl)propan-2-one (CAS 1804501-20-9)

- Molecular Formula : C₁₀H₁₁ClOS

- Molecular Weight : 214.71 g/mol

- Key Differences : Chlorine replaces bromine at the α-carbon, and the methylthio group is at the phenyl 4-position instead of 2.

- Synthesis: Likely prepared via Friedel-Crafts acylation followed by chlorination, similar to methods described for related propanones .

1-(3-(Methylthio)phenyl)propan-2-one (CAS 629646-54-4)

- Molecular Formula : C₁₀H₁₂OS

- Molecular Weight : 180.27 g/mol

- Key Differences: No halogen substituents.

- Applications : Simpler structure makes it a precursor for further functionalization, such as halogenation or oxidation .

Structural and Functional Analysis

Substituent Effects

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups |

|---|---|---|---|

| Target Compound | 293.61 | Br (α), Cl (phenyl) | Propan-2-one, SMe |

| 1-(3-Chloro-2-SMe-phenyl)propan-2-one | 214.71 | Cl (phenyl) | Propan-2-one, SMe |

| 1-Bromo-1-(3-Br-2-SMe-phenyl)propan-2-one | 338.06 | Br (α and phenyl) | Propan-2-one, SMe |

Note: Melting/boiling points and solubility data are unavailable in the provided evidence.

Biological Activity

1-Bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula and a molecular weight of approximately 293.61 g/mol. This compound features a unique structure characterized by the presence of bromine and chlorine atoms attached to a phenyl ring that also contains a methylthio group. Its structural complexity suggests potential biological activities, particularly in medicinal chemistry and agrochemical applications.

The compound's structure includes:

- Bromine (Br) and Chlorine (Cl) : Halogen substituents that enhance reactivity.

- Methylthio group : A sulfur-containing moiety that may influence biological interactions.

These features contribute to its potential as an intermediate in organic synthesis and its reactivity towards biological nucleophiles, which is critical for its pharmacological effects.

Biological Activity Overview

Research into the biological activity of this compound is still ongoing, but preliminary findings suggest several potential activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, indicating that this compound may also exhibit such effects through interactions with microbial cell components.

- Anticancer Potential : Similar compounds have shown anticancer activities, particularly through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines . The unique electrophilic nature of the compound may allow it to interact with nucleophilic sites in proteins or nucleic acids, leading to modifications that could affect cellular functions.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Electrophilic Interactions : The bromine and chlorine atoms can participate in electrophilic substitution reactions, potentially modifying nucleophilic biomolecules.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest, particularly in the S phase, leading to apoptosis in cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds can be beneficial:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-Bromo-3-(4-chloro-2-(methylthio)phenyl)propan-2-one | C10H10BrClOS | Similar halogen substituents; different positional isomer | Antimicrobial, Anticancer |

| 2-Bromo-1-(2-(methylthio)phenyl)ethan-1-one | C10H10BrOS | Lacks chlorine; different carbon skeleton | Antimicrobial |

| 1-Bromo-3-chloro-2-methylpropane | C4H8BrCl | Simpler structure; lacks phenyl ring | Limited biological data |

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-bromo-1-(3-chloro-2-(methylthio)phenyl)propan-2-one?

- Methodological Answer : The compound can be synthesized via bromination of a propanone precursor. A typical procedure involves slow addition of bromine to a solution of the precursor in chloroform, followed by stirring for 24 hours. Subsequent treatment with a base like triethylamine in dry benzene facilitates dehydrohalogenation to yield the final product. Crystallization from acetone or similar solvents is often used for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

- Methodological Answer :

- IR Spectroscopy : Identify the carbonyl (C=O) stretch near 1645 cm⁻¹ and C-Br vibrations around 807 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.0–7.8 ppm), methylthio (-SCH₃) protons (δ ~2.5 ppm), and the ketone-adjacent CH group (δ ~4.5 ppm) .

- ¹³C NMR : Carbonyl carbon (δ ~200 ppm), brominated carbons (δ ~40–50 ppm), and aromatic carbons (δ 120–140 ppm).

Q. How is the crystal structure of this compound determined, and what software is typically used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures, leveraging iterative least-squares methods to optimize atomic coordinates and displacement parameters. Space group assignments (e.g., monoclinic P2₁/c) and hydrogen-bonding networks are critical for validating the structure .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., rotational isomerism) versus static crystal packing. For example:

- NMR vs. SCXRD : If NMR suggests multiple conformers, SCXRD might reveal a single dominant conformation stabilized by crystal packing.

- Polymorphism Screening : Test recrystallization in different solvents to identify polymorphs.

- DFT Calculations : Compare experimental IR/NMR data with computational models of the crystal structure to assess environmental effects .

Q. What strategies optimize bromination efficiency while minimizing undesired side reactions?

- Methodological Answer :

- Controlled Bromine Addition : Slow addition under inert atmosphere reduces dihalogenation byproducts.

- Solvent Selection : Chloroform or dichloromethane stabilizes intermediates via polarity and low nucleophilicity.

- Stoichiometry : Use a 1:1 molar ratio of precursor to bromine to avoid over-bromination.

- Temperature : Maintain 0–5°C to suppress radical pathways .

Q. How do the substituents (methylthio, chloro, bromo) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromo Group : Acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Its reactivity can be modulated by neighboring groups (e.g., electron-withdrawing chloro enhances electrophilicity).

- Methylthio Group : Directs electrophilic substitution para to itself due to its +M effect. It may also participate in thiol-ene "click" chemistry.

- Chloro Group : Provides steric hindrance, potentially slowing nucleophilic attacks but stabilizing intermediates via resonance .

Q. What challenges arise in refining high-resolution X-ray data for this compound, and how are they addressed?

- Methodological Answer :

- Disorder Handling : Methylthio or bromo groups may exhibit rotational disorder. Use PART instructions in SHELXL to model partial occupancies.

- Twinned Data : If twinning is detected (e.g., via ROTAX analysis), apply twin-law matrices (e.g., two-domain inversion twins) during refinement.

- Hydrogen Bonding : Validate H-atom positions using riding models (Uiso = 1.2–1.5×Ueq of parent atom) and ensure geometric restraints align with neutron diffraction standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.